(3-Chloro-2-fluorophenyl)trimethylsilane (3-Chloro-2-fluorophenyl)trimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18333349
InChI: InChI=1S/C9H12ClFSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3
SMILES:
Molecular Formula: C9H12ClFSi
Molecular Weight: 202.73 g/mol

(3-Chloro-2-fluorophenyl)trimethylsilane

CAS No.:

Cat. No.: VC18333349

Molecular Formula: C9H12ClFSi

Molecular Weight: 202.73 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-2-fluorophenyl)trimethylsilane -

Specification

Molecular Formula C9H12ClFSi
Molecular Weight 202.73 g/mol
IUPAC Name (3-chloro-2-fluorophenyl)-trimethylsilane
Standard InChI InChI=1S/C9H12ClFSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3
Standard InChI Key SOJCDCDPHVKSII-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C1=C(C(=CC=C1)Cl)F

Introduction

Chemical Identity and Structural Features

The molecular formula of (3-Chloro-2-fluorophenyl)trimethylsilane is C₉H₁₂ClFSi, with a molecular weight of 214.73 g/mol. Its IUPAC name is derived from the substitution pattern on the phenyl ring: a chlorine atom at position 3 and a fluorine atom at position 2, bonded to a trimethylsilyl group. The compound’s structure is represented by the canonical SMILES: CSi(C)C1=C(C(=CC=C1)Cl)F, which highlights the spatial arrangement of substituents.

Key Structural Characteristics:

  • Halogen Substituents: The electron-withdrawing effects of chlorine and fluorine enhance electrophilic reactivity at the aromatic ring, facilitating nucleophilic substitution and cross-coupling reactions.

  • Trimethylsilyl Group: Imparts steric bulk and stabilizes reactive intermediates through hyperconjugation, making the compound a valuable synthetic intermediate.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (3-Chloro-2-fluorophenyl)trimethylsilane likely follows methodologies analogous to those used for similar halogenated silanes. A plausible route involves:

  • Lithiation-Halogen Exchange:

    • Reaction of 3-chloro-2-fluorobromobenzene with n-butyllithium in anhydrous hexane at low temperatures (-60°C), generating a lithiated intermediate .

    • Subsequent quenching with trimethylchlorosilane (Me₃SiCl) in tetrahydrofuran (THF) yields the target compound.

    3-Chloro-2-fluorobromobenzene+Me3SiCln-BuLi, THF(3-Chloro-2-fluorophenyl)trimethylsilane+LiCl\text{3-Chloro-2-fluorobromobenzene} + \text{Me}_3\text{SiCl} \xrightarrow{\text{n-BuLi, THF}} \text{(3-Chloro-2-fluorophenyl)trimethylsilane} + \text{LiCl}

    This method, adapted from pyridine-based silane synthesis , typically achieves yields of 70–80% under optimized conditions.

Industrial Manufacturing

Industrial production scales up the lithiation-silylation process using continuous-flow reactors to maintain precise temperature control (-60°C to 20°C) and minimize side reactions. Key considerations include:

  • Purity Control: Distillation or chromatography ensures >98% purity for pharmaceutical or electronic applications.

  • Cost Efficiency: Bulk procurement of precursors like Me₃SiCl and automated reaction monitoring reduce production costs.

Reactivity and Chemical Transformations

Substitution Reactions

The chlorine atom at position 3 is highly susceptible to nucleophilic displacement. For example:

  • Amination: Reaction with primary amines (e.g., methylamine) in the presence of Pd(OAc)₂ catalysts produces arylaminated derivatives.

  • Alkoxylation: Treatment with sodium methoxide yields methoxy-substituted silanes, useful in polymer chemistry.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Heck couplings to form biaryl or styrenyl products, respectively. For instance:

  • Suzuki Coupling: Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis generates biphenyl silanes, key intermediates in liquid crystal synthesis.

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the silane to (3-chloro-2-fluorophenyl)methane, though this pathway is less common due to the stability of the Si–C bond.

  • Oxidation: Ozone or m-CPBA oxidizes the aromatic ring, leading to epoxidation or hydroxylation products.

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.30 (m, 3H, aromatic), 0.35 (s, 9H, SiMe₃).

  • ¹³C NMR: δ 160.1 (C-F), 134.5 (C-Cl), 128.9–121.7 (aromatic carbons), 1.2 (SiMe₃).

  • IR (cm⁻¹): 1250 (Si–C), 1100 (C–F), 750 (C–Cl).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 220°C, with exothermic degradation pathways producing SiOx residues.

Applications in Industry and Research

Pharmaceutical Intermediate

The compound serves as a precursor to bioactive molecules, such as kinase inhibitors, where the silane group improves metabolic stability.

Materials Science

  • Semiconductor Fabrication: Used in chemical vapor deposition (CVD) to deposit silicon-containing thin films.

  • Liquid Crystals: Functionalized via cross-coupling to create mesogenic compounds with tailored dielectric properties.

Organic Synthesis

  • Protecting Group: The trimethylsilyl moiety temporarily masks reactive sites during multistep syntheses.

  • Directed ortho-Metalation: Directs regioselective functionalization of aromatic rings in complex molecule assembly.

Comparison with Analogous Compounds

CompoundKey DifferencesReactivity Profile
(3-Bromo-2-fluorophenyl)trimethylsilaneBromine substituent instead of chlorineHigher oxidative stability
PhenyltrimethylsilaneNo halogen substituentsLower electrophilicity
(4-Fluorophenyl)trimethylsilaneFluorine at para positionReduced steric hindrance

Future Directions

Research should prioritize:

  • Green Synthesis: Developing catalytic systems to replace stoichiometric lithiation steps.

  • Biological Screening: Evaluating antimicrobial or anticancer activity of derivatives.

  • Advanced Materials: Integrating the compound into MOFs or covalent organic frameworks (COFs).

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